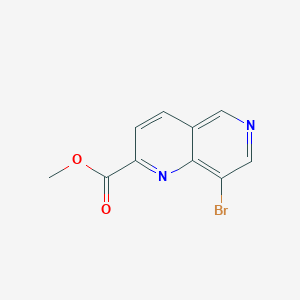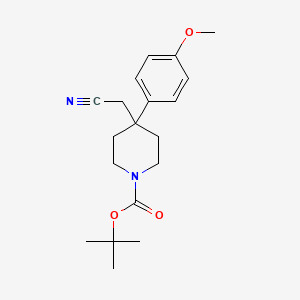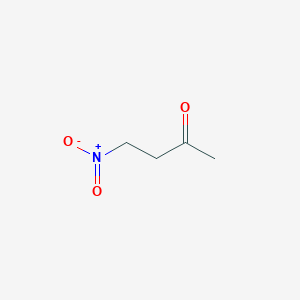
4-Nitrobutan-2-ona
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-Nitrobutan-2-one involves asymmetric aldol reactions catalyzed by amino acids in water . A certain amount of organic solvents such as ethanol, tetrahydrofuran still had to combine with water to dissolve the organic aldehydes and promote the reaction .Molecular Structure Analysis
The molecular formula of 4-Nitrobutan-2-one is C4H7NO3 . The molecular weight is 117.1 g/mol.Chemical Reactions Analysis
The catalytic reduction of 4-Nitrophenol (4-NP) has become a benchmark reaction to assess the activity of the nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .Aplicaciones Científicas De Investigación
Síntesis orgánica y reacciones aldólicas
La 4-Nitrobutan-2-ona sirve como un valioso sustrato en la síntesis orgánica. Los investigadores han explorado su uso en reacciones aldólicas, donde actúa como un electrófilo. Por ejemplo, un estudio de Mandal et al. investigó la síntesis de 4-hidroxi-4-(4-nitrofenil)butan-2-ona usando p-nitrobenzaldehído y acetona en medios micelares acuosos con L-prolina como catalizador . Este enfoque de química verde elimina la necesidad de disolventes orgánicos, haciéndolo respetuoso con el medio ambiente.
Modificación de la superficie y nanopartículas
Las nanopartículas modificadas en superficie juegan un papel crucial en diversas aplicaciones. Si bien no están directamente relacionadas con la this compound, comprender los principios de modificación de la superficie puede mejorar su utilidad. Por ejemplo, las nanopartículas a base de sílice, cuando se modifican adecuadamente, encuentran aplicaciones en catálisis, administración de fármacos y remediación ambiental .
Mecanismo De Acción
Mode of Action
It’s known that the compound can participate in asymmetric aldol reactions catalyzed by amino acids in water . This reaction involves the combination of an aldehyde or ketone component with a nucleophilic carbanion or enolate . The outcome of this reaction is a new carbon-carbon bond, leading to the formation of a larger molecule .
Biochemical Pathways
Aldol reactions are fundamental to many biosynthetic pathways, including the synthesis of sugars and complex natural products .
Result of Action
Given its involvement in aldol reactions, it’s likely that the compound contributes to the synthesis of larger molecules within the cell . .
Action Environment
The action of 4-Nitrobutan-2-one is influenced by the environment in which it is present. For instance, the compound can participate in aldol reactions in water, catalyzed by amino acids . The use of surfactants, such as cetyl trimethyl ammonium bromide (CTAB), can solubilize the compound in water, facilitating the reaction . This suggests that the compound’s action, efficacy, and stability can be influenced by factors such as solvent, temperature, and pH.
Análisis Bioquímico
Biochemical Properties
4-Nitrobutan-2-one plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity. One notable interaction is with the enzyme L-proline, which catalyzes aldol reactions involving 4-Nitrobutan-2-one. This interaction is crucial for the formation of complex organic molecules in aqueous micellar media . Additionally, 4-Nitrobutan-2-one can act as a substrate for other enzymes, leading to the formation of various metabolites.
Cellular Effects
The effects of 4-Nitrobutan-2-one on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Nitrobutan-2-one can modulate the activity of certain transcription factors, leading to changes in gene expression. This modulation can result in altered cellular functions, such as changes in cell proliferation and apoptosis. Furthermore, 4-Nitrobutan-2-one can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 4-Nitrobutan-2-one exerts its effects through various mechanisms. One primary mechanism involves the binding of 4-Nitrobutan-2-one to specific biomolecules, such as enzymes and receptors. This binding can lead to either inhibition or activation of the target biomolecule. For example, 4-Nitrobutan-2-one can inhibit the activity of certain enzymes by forming a stable complex with the enzyme’s active site. Additionally, 4-Nitrobutan-2-one can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of 4-Nitrobutan-2-one in laboratory settings are important considerations for its use in biochemical research. Over time, 4-Nitrobutan-2-one can undergo degradation, leading to the formation of various by-products. These by-products can have different effects on cellular function compared to the parent compound. Long-term studies have shown that 4-Nitrobutan-2-one can have sustained effects on cellular processes, including prolonged changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Nitrobutan-2-one vary with different dosages in animal models. At low doses, 4-Nitrobutan-2-one may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 4-Nitrobutan-2-one can result in toxic or adverse effects, such as cellular damage and apoptosis .
Metabolic Pathways
4-Nitrobutan-2-one is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels within the cell. The interaction of 4-Nitrobutan-2-one with cofactors such as NADH and FADH2 is also crucial for its metabolic processing .
Transport and Distribution
The transport and distribution of 4-Nitrobutan-2-one within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the movement of 4-Nitrobutan-2-one across cellular membranes, ensuring its proper localization within the cell. Additionally, binding proteins can sequester 4-Nitrobutan-2-one in specific cellular compartments, influencing its accumulation and activity .
Subcellular Localization
4-Nitrobutan-2-one exhibits distinct subcellular localization patterns, which can affect its activity and function. It is often localized in specific cellular compartments, such as the cytoplasm and mitochondria. Targeting signals and post-translational modifications play a role in directing 4-Nitrobutan-2-one to these compartments. The subcellular localization of 4-Nitrobutan-2-one can influence its interactions with other biomolecules and its overall biochemical activity .
Propiedades
IUPAC Name |
4-nitrobutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3/c1-4(6)2-3-5(7)8/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUHQGCKXVUCFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20455654 | |
| Record name | 2-Butanone, 4-nitro- (6CI,9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20455654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58935-95-8 | |
| Record name | 2-Butanone, 4-nitro- (6CI,9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20455654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



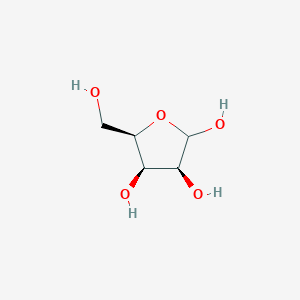
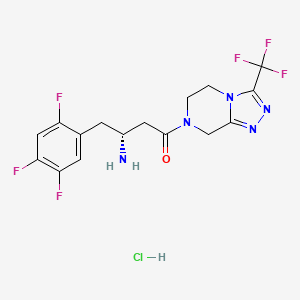
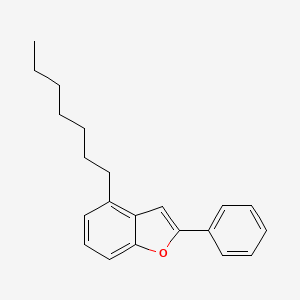
![4-chloro-1H-imidazo[4,5-c]quinoline](/img/structure/B1625177.png)
![4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1625178.png)
![N-[1-Methyl-3-[2-(4-phenoxyphenoxy)-1,3-thiazol-5-YL]prop-2-ynyl]acetamide](/img/structure/B1625179.png)
![Bis(3,5-dimethylphenyl){(1S,4R)-3-[4-(diphenylphosphanyl)-2,5-dimethylthiophen-3-yl]-4,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-yl}phosphane](/img/structure/B1625181.png)

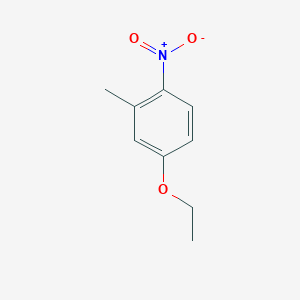
![Methyl 5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B1625187.png)

